molecular formula C7H13ClN2O B1377822 4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride CAS No. 1351647-51-2

4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride

Cat. No.: B1377822
CAS No.: 1351647-51-2
M. Wt: 176.64 g/mol
InChI Key: OSHWDRHZNHGFKZ-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride is a versatile small molecule scaffold used in various scientific research fields. It is known for its unique structure, which includes a cyclopropyl group attached to a pyrrolidinone ring, making it an interesting subject for chemical and pharmaceutical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable pyrrolidinone derivative in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps such as:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction: Conducting the cyclization reaction under optimized conditions.

    Purification: Using techniques like crystallization or chromatography to isolate the desired product.

    Quality Control: Analyzing the final product for purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride finds applications in several scientific research areas:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for studying specific chemical reactions and biological interactions .

Properties

IUPAC Name

4-amino-1-cyclopropylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c8-5-3-7(10)9(4-5)6-1-2-6;/h5-6H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHWDRHZNHGFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351647-51-2
Record name 4-amino-1-cyclopropylpyrrolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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